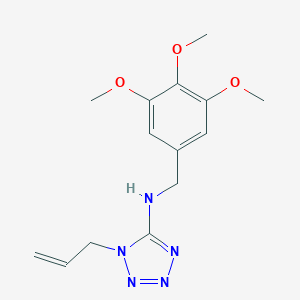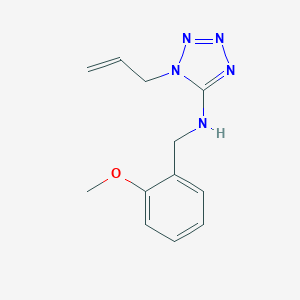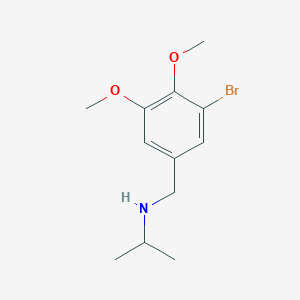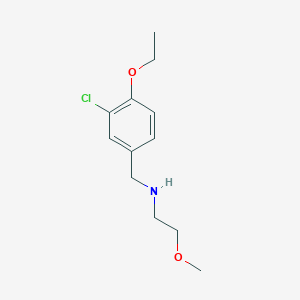![molecular formula C20H19NO3 B275574 3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275574.png)
3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid, also known as PEA-FUR-BA, is a novel compound with potential therapeutic applications.
Applications De Recherche Scientifique
3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential use in treating cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid is believed to exert its therapeutic effects through multiple mechanisms. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism, as well as inflammation. 3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
Biochemical and physiological effects:
3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. It has also been shown to improve glucose and lipid metabolism, as well as insulin sensitivity. In addition, it has been shown to protect against neurodegeneration and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be safe and well-tolerated in animal models. However, there are also some limitations to its use. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for 3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid research. One area of interest is its potential use in treating cancer. 3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid has been shown to inhibit the growth of cancer cells in vitro and in animal models, and further research is needed to determine its potential as a cancer therapy. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. 3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid has been shown to protect against neurodegeneration in animal models, and further research is needed to determine its potential as a neuroprotective therapy. Finally, further research is needed to fully understand the mechanism of action of 3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid, which could lead to the development of more effective therapies based on this compound.
Méthodes De Synthèse
3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid can be synthesized by reacting 5-(bromomethyl)furan-2-yl)benzoic acid with (2-phenylethyl)amine in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting compound can be purified by column chromatography.
Propriétés
Formule moléculaire |
C20H19NO3 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3-[5-[(2-phenylethylamino)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H19NO3/c22-20(23)17-8-4-7-16(13-17)19-10-9-18(24-19)14-21-12-11-15-5-2-1-3-6-15/h1-10,13,21H,11-12,14H2,(H,22,23) |
Clé InChI |
GHIUIYKYITUMQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC[NH2+]CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B275497.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine](/img/structure/B275498.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)

![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275506.png)
![4-{[(2,4,4-Trimethylpentan-2-yl)amino]methyl}benzoic acid](/img/structure/B275508.png)

![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275511.png)
![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)